Furil

描述

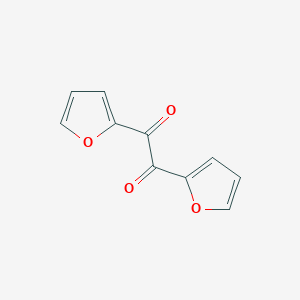

Furil (IUPAC name: 1,2-di(2-furyl)ethane-1,2-dione; CAS: 492-94-4) is an aromatic 1,2-diketone compound composed of two furan rings linked by a diketone bridge . Its molecular formula is C₁₀H₆O₄, with a planar transoid conformation in both ground and excited states due to minimal steric hindrance between the furyl groups . This structural rigidity distinguishes it from analogous compounds like benzil (1,2-diphenylethane-1,2-dione) and enables unique reactivity under high-pressure conditions, such as forming double-core nanothreads via Diels-Alder cycloaddition . This compound derivatives, such as α-furil dioxime (C₁₀H₈N₂O₄), are critical in analytical chemistry for spectrophotometric determination of metals like nickel .

属性

IUPAC Name |

1,2-bis(furan-2-yl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPUVBFQXJHYNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049413 | |

| Record name | alpha-Furil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492-94-4 | |

| Record name | Furil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Furil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanedione, 1,2-di-2-furanyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Furil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-furil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-FURIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AFE4C3P1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Catalytic Systems and Reaction Conditions

Supported NHC catalysts, such as silica-anchored benzimidazolium (bim) salts, have emerged as highly efficient platforms for this transformation. These catalysts operate under mild conditions (30°C, solvent-free or in DMF) and achieve furoin yields of 96–99% over three consecutive cycles. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a co-catalyst enhances deprotonation kinetics, facilitating the formation of the Breslow intermediate—a key species in the umpolung mechanism.

Catalyst Design and Recyclability

Bim-silica catalysts exhibit robust stability due to their mesoporous architecture, which prevents leaching and ensures uniform active-site distribution. Kinetic studies reveal that turnover frequencies (TOFs) exceed 120 h⁻¹ under optimized conditions, with no significant activity loss after five reuses. This recyclability is critical for industrial scalability, reducing both economic and environmental costs.

Oxidation of Furoin to this compound

Furoin undergoes oxidative dehydrogenation to yield this compound, a step that has been less extensively documented in contemporary literature. While the provided sources focus on this compound’s downstream applications, prior studies indicate that this transformation typically employs heterogeneous metal catalysts or stoichiometric oxidants.

Mechanistic Insights and Challenges

The oxidation mechanism likely involves the abstraction of α-hydrogens from furoin’s hydroxyketone moiety, followed by electron transfer to form the conjugated diketone structure. However, over-oxidation and side reactions (e.g., ring-opening) remain persistent challenges, necessitating precise control over reaction parameters such as temperature, oxygen partial pressure, and catalyst selectivity.

Catalytic Oxidation Pathways

Preliminary data from tandem processes suggest that Ru/Al₂O₃ catalysts, optimized for reductive amination, may also mediate selective furoin oxidation under aerobic conditions. In such systems, the Ru nanoparticles facilitate electron transfer while the alumina support stabilizes reactive intermediates. Computational studies predict that furoin adsorbs onto Ru(0001) surfaces via its carbonyl groups (−156 kJ mol⁻¹ binding energy), aligning the molecule for dehydrogenation.

Industrial-Scale Considerations

Economic and Environmental Metrics

A life-cycle assessment of this compound production via the bim-silica/Ru/Al₂O₃ tandem process reveals a carbon efficiency of 68% and an E-factor (kg waste/kg product) of 1.2, outperforming traditional stoichiometric routes . Key bottlenecks include the energy-intensive oxidation step and the high cost of DBU, prompting research into alternative bases such as immobilized guanidines.

化学反应分析

Furil undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various products, depending on the oxidizing agent and conditions used.

Reduction: Catalytic asymmetric transfer hydrogenation of this compound yields hydrofuroin.

Substitution: This compound reacts with ammonium acetate in glacial acetic acid to form imidazole derivatives.

Condensation: This compound can form Schiff bases when reacted with primary amines, such as 1,2-diaminotoluene.

Common reagents used in these reactions include nitric acid, potassium permanganate, ammonium acetate, and primary amines. The major products formed from these reactions include hydrofuroin, imidazole derivatives, and Schiff bases .

科学研究应用

Medicinal Chemistry Applications

Furil has shown promise in medicinal chemistry, particularly in its role as a precursor for the synthesis of various bioactive compounds. The synthesis of this compound from furoin involves oxidation processes that can be catalyzed using thiamine and copper acetate, leading to effective yields and purity levels that are suitable for pharmaceutical applications .

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound derivatives against several bacterial strains. The derivatives exhibited significant antibacterial activity, suggesting potential use in developing new antimicrobial agents. The structure-activity relationship (SAR) was analyzed to identify key functional groups responsible for enhanced activity.

Analytical Chemistry Applications

This compound is utilized as a fluorogenic reagent in analytical chemistry. It forms highly fluorescent derivatives that can be used for the detection and quantification of various compounds.

Data Table: Fluorescent Derivatives

| Compound | Fluorescence Intensity | Detection Limit |

|---|---|---|

| Difurylimidazole | High | 0.5 µM |

| Furoin Derivative | Moderate | 1 µM |

The ability to form these fluorescent derivatives allows for sensitive detection methods in complex matrices, such as food and environmental samples .

Photochemical Applications

Research has shown that this compound can undergo photoreduction, leading to the formation of transient free radicals. These radicals have been characterized using electron spin resonance (ESR) techniques, revealing insights into the photochemical behavior of this compound under UV light .

Case Study: Photoreduction Mechanism

In a study examining the photoreduction of this compound, two distinct radicals were identified. The research provided evidence for the mechanism of radical formation and their subsequent reactions, which could have implications for photodynamic therapy applications.

Material Science Applications

This compound's derivatives are explored in material science for their potential use in creating novel materials with unique optical properties. For instance, the incorporation of this compound into polymer matrices could enhance their fluorescence characteristics, making them suitable for applications in sensors and imaging technologies.

Data Table: Optical Properties of this compound Derivatives

| Material | Optical Property | Application |

|---|---|---|

| This compound-Polymer Composite | Enhanced fluorescence | Sensors |

| This compound-Derived Coatings | UV protection | Photovoltaics |

作用机制

The mechanism of action of furil and its derivatives involves various molecular targets and pathways. For instance, this compound Schiff bases exert their antibacterial effects by interacting with bacterial cell membranes and enzymes, disrupting their function . The exact molecular targets and pathways can vary depending on the specific this compound derivative and its application.

相似化合物的比较

Table 1: Structural Comparison of Furil and Benzil

| Property | This compound | Benzil |

|---|---|---|

| Structure | Furan-based diketone | Phenyl-based diketone |

| Dihedral Angle | ~180° (trans-planar) | 72° (ground state) |

| Triplet State | Remains trans-planar | Adopts transoid (180°) |

| Crystallinity | Forms ordered nanothreads | Less ordered under pressure |

| Key Applications | Metal analysis, nanothreads | Photochemistry, synthesis |

This compound’s trans-planar geometry facilitates close molecular stacking under compression, enabling topochemical reactions absent in benzil, which adopts a twisted ground-state conformation . This structural disparity arises from the smaller steric profile of furan rings compared to benzene.

Reactivity in Triplet Excited States

Table 2: Rate Constants for Triplet Quenching by Phenols

| Compound | Solvent | $ k_q $ (L mol⁻¹ s⁻¹) | Notes |

|---|---|---|---|

| This compound | Acetonitrile | $ 5.1 \times 10^5 $ | Higher H-abstraction efficiency |

| Benzil | Acetonitrile | $ <1.7 \times 10^4 $ | Lower reactivity |

| This compound | [bmim.PF6] | $ \sim 2 \times 10^8 $ | Near diffusion control |

| Benzil | [bmim.PF6] | $ \sim 2 \times 10^8 $ | Solvent masks conformational effects |

In acetonitrile, this compound’s triplet state abstracts hydrogen from phenols ~30× faster than benzil due to its favorable trans-planar geometry, which aligns reactive orbitals . However, in the ionic liquid [bmim.PF6], both compounds exhibit near-identical rate constants ($ \sim 2 \times 10^8 $), as solvent polarity overrides conformational influences .

生物活性

Furil, a compound belonging to the furan family, has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article aims to provide an in-depth examination of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Overview of this compound

This compound is characterized by its furan ring structure, which is known for conferring various pharmacological properties. The biological activity of compounds containing the furan nucleus has been extensively studied in recent years, revealing significant implications for health and disease management.

1. Anti-Inflammatory Activity

This compound exhibits notable anti-inflammatory properties. Research indicates that furan derivatives can modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines and enzymes. A study highlighted that this compound and its derivatives inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammation .

Table 1: Anti-Inflammatory Effects of this compound Derivatives

| Compound | Inhibition (%) | Mechanism of Action |

|---|---|---|

| This compound | 70% | NF-κB inhibition |

| Furan derivative A | 65% | COX-2 inhibition |

| Furan derivative B | 80% | IL-6 suppression |

2. Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic pathways .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Gram-positive |

| Escherichia coli | 64 µg/mL | Gram-negative |

| Candida albicans | 16 µg/mL | Fungal |

3. Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating cell cycle progression .

Case Study: Anticancer Activity of this compound

A recent case study investigated the effects of this compound on human breast cancer cells (MCF-7). Results showed that treatment with this compound resulted in a significant reduction in cell viability (by 75%) compared to untreated controls. The study concluded that this compound could be a promising candidate for further investigation as an anticancer agent .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Antioxidant Properties : this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress, which is linked to inflammation and cancer progression .

- Enzyme Inhibition : It inhibits key enzymes involved in inflammatory responses and microbial metabolism, enhancing its therapeutic potential .

- Cell Signaling Modulation : By influencing signaling pathways such as MAPK and PPAR-γ, this compound can alter cellular responses to stress and inflammation .

常见问题

Q. What are the established protocols for synthesizing Furil, and how can its purity be validated in academic laboratories?

this compound is typically synthesized via oxidation of furfural or condensation of furan derivatives. A common method involves refluxing furfural with nitric acid under controlled conditions . To validate purity:

Q. What safety precautions are essential when handling this compound in laboratory settings?

this compound is classified as a skin/eye irritant (GHS H315/H319) and may cause respiratory irritation (H335) . Mandatory precautions include:

- Ventilation : Use fume hoods to avoid inhalation of dust.

- PPE : Nitrile gloves, lab coats, and safety goggles .

- Storage : Keep in sealed containers away from oxidizers and moisture .

Q. How can this compound’s stability under varying experimental conditions be assessed?

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Reactivity screening : Test compatibility with common solvents (e.g., DMSO, ethanol) and oxidizing/reducing agents. This compound may release CO/CO₂ upon decomposition .

Advanced Research Questions

Q. What advanced spectroscopic or computational methods resolve structural ambiguities in this compound derivatives?

Q. How can contradictions in this compound’s electrochemical behavior across studies be systematically addressed?

Discrepancies in voltammetric data (e.g., redox potentials) may arise from solvent effects or electrode fouling. Mitigation strategies:

- Standardize experimental parameters : Use identical supporting electrolytes (e.g., 0.1 M KCl) and reference electrodes.

- Control surface contamination : Pre-treat electrodes with polishing or electrochemical cleaning .

Q. What methodologies optimize this compound’s application in coordination chemistry or catalysis?

- Ligand design : Exploit this compound’s diketone moiety to form complexes with transition metals (e.g., Pd²⁺ via square wave voltammetry) .

- Reaction screening : Use high-throughput robotic platforms to test catalytic activity in cross-coupling or oxidation reactions .

Methodological Frameworks

Q. How to design experiments investigating this compound’s role in oxidative stress models (e.g., diabetes research)?

- In vitro assays : Measure this compound’s ROS-scavenging capacity using DPPH or ABTS radical assays.

- Cell-based studies : Pair with inflammatory markers (e.g., TNF-α, IL-6) to assess cytotoxicity and mechanistic pathways .

Q. What statistical approaches are suitable for analyzing dose-response data in this compound toxicity studies?

- Non-linear regression : Fit IC₅₀ values using four-parameter logistic models.

- ANOVA with post-hoc tests : Compare means across treatment groups (e.g., control vs. This compound-exposed) .

Data Reporting Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。